molecular formula C13H20BrNO2 B142422 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione CAS No. 80827-62-9

8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione

Cat. No. B142422
CAS RN: 80827-62-9
M. Wt: 302.21 g/mol
InChI Key: QQCVFKSWYYHXMA-UHFFFAOYSA-N
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Description

The compound 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione is a spirocyclic compound that is part of a class of chemicals known for their unique structures and potential biological activities. Spirocyclic compounds are characterized by two rings sharing one common atom, which in this case is a nitrogen atom, making it an azaspiro compound.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been explored in various studies. For instance, a ZnBr2-mediated oxidative spiro-bromocyclization of N-arylpropiolamide has been used to synthesize 3-bromo-1-azaspiro[4.5]deca-3,6,9-triene-2,8-dione with high efficiency, demonstrating excellent tolerance of functional groups . Although this does not directly describe the synthesis of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione, it provides insight into the methodologies that could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds can be quite complex. A conformational study of related spirocyclic compounds, such as the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in 8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione stereoisomers, has been conducted using X-ray diffraction . This study provides valuable information on the conformational preferences and crystal packing of spirocyclic compounds, which could be relevant when considering the structure of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione.

Chemical Reactions Analysis

The reactivity of spirocyclic compounds can be inferred from studies on similar structures. For example, the enantioselective microbial reduction of a related compound, 6-oxo-8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione, has been described, leading to the formation of its corresponding hydroxy derivatives . This suggests that the spirocyclic core can undergo various chemical transformations, which may also apply to the compound .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione are not detailed in the provided papers, the properties of spirocyclic compounds can generally include high thermal stability and the potential for diverse chemical reactivity due to the presence of multiple functional groups. The synthesis of novel heterocycles from 8-substituted 3-bromoacetyl-3,8-dimethyl-2,7-dioxaspiro[4,4]nonane-1,6-diones indicates that spirocyclic compounds can serve as precursors for a variety of chemical reactions, leading to the formation of new compounds with potentially interesting properties .

Scientific Research Applications

Receptor Ligand Potential

One study focused on the synthesis of derivatives of 8-azaspiro[5.4]decane-7,9-dione, closely related to 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione. These compounds demonstrated potential as ligands for 5-HT1A and 5-HT2A receptors, suggesting applications in neurological research and drug development (Bojarski et al., 2001).

Enhanced Reactivity in Chemical Synthesis

Another study highlighted the enhanced reactivity of similar compounds in chemical reactions, specifically in the Castagnoli-Cushman reaction with imines. This suggests the compound's utility in advanced organic synthesis and pharmaceutical research (Rashevskii et al., 2020).

NMR Spectroscopy Studies

In a study on buspirone analogues, NMR spectroscopy was utilized to examine the conformation of piperazine rings in compounds structurally similar to 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione. This research contributes to the understanding of molecular structures and dynamics in drug design (Chilmonczyk et al., 1996).

Anticonvulsant Properties

A study explored the anticonvulsant properties of N-phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-dione. These findings indicate potential therapeutic applications in epilepsy treatment (Kamiński et al., 2008).

Synthesis Potential

Research demonstrated a convenient synthesis method for 8-oxa-2-azaspiro[4.5]decane, showing the compound's potential for producing biologically active substances (Ogurtsov & Rakitin, 2020).

Solid State Analysis

A study of buspirone free base, closely related to the compound , provided insights into its solid-state structure, important for understanding drug behavior in storage and processing (Kozioł et al., 2006).

Enantioselective Microbial Reduction

Research on the enantioselective microbial reduction of a similar compound indicated potential applications in producing specific enantiomers for drug development (Patel et al., 2005).

Crystal Structure Analysis

The crystal structures of oxaspirocyclic compounds were analyzed, providing valuable data for drug design and pharmaceutical formulation (Jiang & Zeng, 2016).

properties

IUPAC Name

8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO2/c14-7-3-4-8-15-11(16)9-13(10-12(15)17)5-1-2-6-13/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCVFKSWYYHXMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458868
Record name 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione

CAS RN

80827-62-9
Record name 8-(4-Bromobutyl)-8-azaspiro(4.5)decane-7,9-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080827629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-(4-BROMOBUTYL)-8-AZASPIRO(4.5)DECANE-7,9-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EN6PP2W1M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
SJ Bonacorsi Jr, RC Burrell, GM Luke… - Journal of Labelled …, 2007 - Wiley Online Library
A reliable synthesis of 14 C labeled 6‐hydroxy‐buspirone is described. The molecule belongs to a unique class of compounds with the potential for anxiolytic activity. A radiolabeled …
DD Dischino, RR Covington, CM Combs… - Journal of Labelled …, 1988 - Wiley Online Library
Two methods have been developed for the synthesis of tetradeuterated buspirone. Synthesis of the title compound was accomplished by the reaction of 1‐(2‐pyrimidinyl)piperazine‐3,3,…
JP Yevich, DL Temple Jr, JS New… - Journal of Medicinal …, 1983 - ACS Publications
A series of analogues of buspirone was synthesized in which modifications were made in the aryl moiety, alkylene chain length, and cyclic imide portionof the molecule. These …
Number of citations: 56 pubs.acs.org
R Rezaie, B Joseph, JB Bremner… - Journal of pharmacy …, 2001 - Wiley Online Library
A new series of 3,4‐dihydro‐3‐amino‐2H‐1‐benzopyran derivatives (1 and 2) bearing various substituents on the 5‐position was successfully prepared via palladium‐mediated cross‐…
Number of citations: 14 onlinelibrary.wiley.com
B Backlund Höök, L Cortizo… - Journal of medicinal …, 1996 - ACS Publications
Analogs of the 5-HT 1A receptor antagonist (S)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin [(S)-1, (S)-UH301] have been prepared. The C8-substituent has been varied, and in some …
Number of citations: 13 pubs.acs.org
Å Malmberg, BB Höök, AM Johansson… - Journal of medicinal …, 1996 - ACS Publications
A series of secondary and tertiary N-alkyl derivatives of (R)-2-amino-5-fluorotetralin have been prepared. The affinities of the compounds for [ 3 H]raclopride-labeled cloned human …
Number of citations: 16 pubs.acs.org
T Podona, B Guardiola-Lemaitre… - Journal of medicinal …, 1994 - ACS Publications
A series of 3, 4-dihydro-3-amino-2/fl-benzopyran derivatives were prepared in order to determine the necessary structural requirements for good affinity for 5-HTja receptors and high …
Number of citations: 64 pubs.acs.org
C Comoy, V Guérin, B Pfeiffer, MC Rettori… - Bioorganic & medicinal …, 2000 - Elsevier
A series of new 3-amino, 3-aminomethyl-5-alkoxy-3,4-dihydro-2H-1-benzopyran and 5′-alkoxy-3′,4′-dihydrospiro[piperazine-2,3′(2′H)-benzopyran] derivatives was prepared …
Number of citations: 12 www.sciencedirect.com
C Comoy, C Marot, T Podona, ML Baudin… - Journal of medicinal …, 1996 - ACS Publications
In continuation of our work on 3-amino-3,4-dihydro-2H-1-benzopyran derivatives with high affinity for 5-HT 1A receptors, we have prepared rigid spirobenzopyran analogues designed …
Number of citations: 57 pubs.acs.org
E Hammarberg, G Nordvall, R Leideborg… - Journal of medicinal …, 2000 - ACS Publications
A series of new enantiomerically pure 3-amino-3,4-dihydro-2H-1-benzopyrans (3-aminochromans) has been synthesized from (R)- and (S)-5-methoxy-3-amino-3,4-dihydro-2H-1-…
Number of citations: 27 pubs.acs.org

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